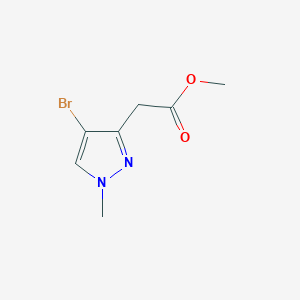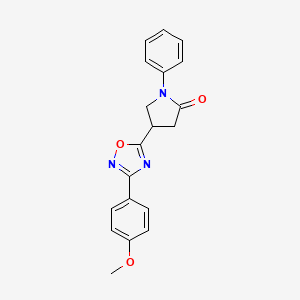![molecular formula C10H16N2O2 B2956421 rac-{1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]-1H-pyrazol-4-yl}methanol, cis CAS No. 1909294-60-5](/img/structure/B2956421.png)
rac-{1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]-1H-pyrazol-4-yl}methanol, cis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“rac-{1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]-1H-pyrazol-4-yl}methanol, cis” is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C10H16N2O2. It contains a pyrazole ring and an oxolane ring, which are connected by a methylene bridge. The exact spatial arrangement of these groups can be determined by techniques such as X-ray crystallography or NMR spectroscopy .科学的研究の応用
Kinetic Resolution and Catalysis
- Kinetic Resolution and Catalysis Applications: The compound has been utilized in kinetic resolution processes. For instance, lipase from Candida antarctica catalyzes its acylation, leading to enantiomerically pure forms. This process is significant in creating specific enantiomers for research or pharmaceutical applications (Barz, Herdtweck, & Thiel, 1996).
Metal Complexes and Electronic Properties
- Synthesis and Electronic Properties of Metal Complexes: Research includes the synthesis of rhodium(III) complexes with redox-active ligands, showcasing the importance of this compound in studying the electronic properties of metal complexes. This is crucial in the development of new materials and catalysts (Wanniarachchi et al., 2012).
Chiral Synthesis and Structures
- Chiral Synthesis and Structural Studies: The compound has been used in stereospecific syntheses, leading to the creation of planar chiral bidentate complexes. This is valuable in the field of chiral chemistry, where understanding the structure and synthesis of chiral molecules is essential (Baker, Radzey, Lucas, & Turner, 2012).
Organic Synthesis and Reactions
- Organic Synthesis Applications: It is involved in the synthesis of aziridine-2-carboxylates and has applications in the preparation of α-amino-β-hydroxy-γ-butyrolactone, showcasing its role in organic synthesis processes (Saint-Fuscien & Dodd, 2000).
Catalytic Reactions and Hydrocarbon Conversion
- Catalytic Reactions: Studies include its use in catalyzing carbon-carbon and carbon-hydrogen bond cleavage in lower alkanes. This has implications in the field of catalysis, particularly in developing new methods for hydrocarbon conversion (Lin, Hogan, & Sen, 1996).
Novel Applications in Chemistry
- Novel Chemical Syntheses: It is utilized in novel syntheses, such as the Prins cyclization to create hexahydro-1H-furo[3,4-c]pyran derivatives, indicating its versatility in novel organic reactions (Reddy et al., 2012).
作用機序
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. It’s always important to refer to the Material Safety Data Sheet (MSDS) provided by the supplier for information on safety precautions, potential hazards, and proper handling procedures .
将来の方向性
特性
IUPAC Name |
[1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]pyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-7-3-4-9(14-7)10-8(6-13)5-12(2)11-10/h5,7,9,13H,3-4,6H2,1-2H3/t7-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPYXAOZQZSOAU-VXNVDRBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C2=NN(C=C2CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](O1)C2=NN(C=C2CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,9-dimethyl-6-[2-(3-methylphenoxy)-5-nitrophenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2956339.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate](/img/structure/B2956340.png)
![Methyl 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B2956342.png)


![4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine;hydrochloride](/img/structure/B2956350.png)
![2-cyano-N-[4-(morpholin-4-yl)phenyl]-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide](/img/structure/B2956351.png)


![1-(4-chlorophenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2956356.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2956357.png)


![N-(4-butylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2956360.png)